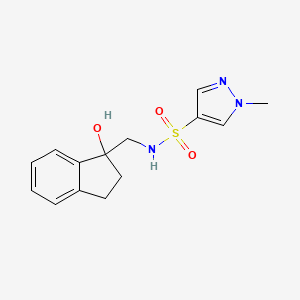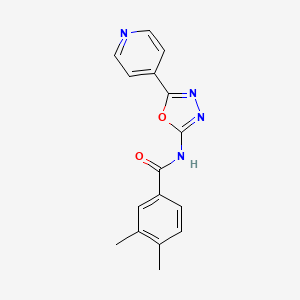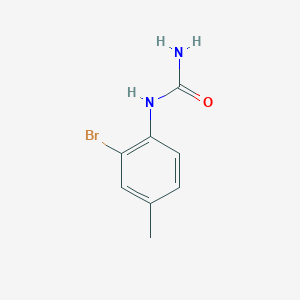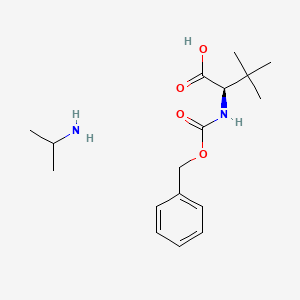![molecular formula C24H22N4O4 B2949588 ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 941921-10-4](/img/no-structure.png)
ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
Compounds with a structure similar to ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate have been studied for their antimicrobial properties. For instance, derivatives of 1,2,4-triazolethiones, which share a similar heterocyclic framework, exhibit a broad spectrum of biological activities, including antimicrobial action . These compounds can be functionalized to enhance their efficacy against various bacterial and fungal strains.
Antioxidant Activity
The antioxidative activity is another potential application. The related S-substituted derivatives of triazolethiones have shown significant free radical scavenging activity, which is a measure of antioxidant potential . This suggests that our compound of interest could be explored for its ability to protect against oxidative stress in biological systems.
Anticancer Research
Heterocyclic compounds like our subject compound are of interest in cancer research due to their potential anticancer activities. Certain triazolethiones derivatives have demonstrated anticancer activity against human tumor cell lines . This indicates that ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate could be a candidate for the development of new anticancer drugs.
Drug Design and Synthesis
The compound’s structure is conducive to chemical modifications, making it a valuable starting material in drug design and synthesis. Schiff bases, which can be synthesized from similar compounds, play a significant role in medicinal chemistry due to their diverse therapeutic roles . This versatility in drug design extends the potential applications of our compound in creating new medicinal agents.
Material Science Applications
In the field of material science, esters like our compound are used in the synthesis of polymers. For example, esters are key components in the production of polyesters, which are used in fabrics and biologically inert surgical materials . The compound could contribute to the development of new materials with specific properties.
Biochemical Research
Esters are also important in biochemical research. They can undergo various reactions, such as hydrolysis and trans-esterification, which are fundamental in understanding biochemical pathways and mechanisms . The compound could be used to study enzyme-catalyzed reactions and metabolic processes.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate' involves the condensation of 4-methylphenylhydrazine with ethyl 3-(chloroformyl)benzoate to form ethyl 3-(4-methylphenyl)-1H-pyrazole-4-carboxylate. This intermediate is then reacted with 2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-5-ylidene acetic acid to form ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate.", "Starting Materials": [ "4-methylphenylhydrazine", "ethyl 3-(chloroformyl)benzoate", "2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-5-ylidene acetic acid" ], "Reaction": [ "Step 1: Condensation of 4-methylphenylhydrazine with ethyl 3-(chloroformyl)benzoate in the presence of a base such as triethylamine to form ethyl 3-(4-methylphenyl)-1H-pyrazole-4-carboxylate.", "Step 2: Reaction of ethyl 3-(4-methylphenyl)-1H-pyrazole-4-carboxylate with 2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-5-ylidene acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
Número CAS |
941921-10-4 |
Nombre del producto |
ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate |
Fórmula molecular |
C24H22N4O4 |
Peso molecular |
430.464 |
Nombre IUPAC |
ethyl 3-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H22N4O4/c1-3-32-24(31)18-5-4-6-19(13-18)25-22(29)15-27-11-12-28-21(23(27)30)14-20(26-28)17-9-7-16(2)8-10-17/h4-14H,3,15H2,1-2H3,(H,25,29) |
Clave InChI |
ZIEJZKVNGGTAJK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2949508.png)

![[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride](/img/structure/B2949511.png)

![Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2949514.png)






